molecular formula C15H16N2O3 B2777265 methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate CAS No. 1984183-56-3

methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate

Cat. No.: B2777265
CAS No.: 1984183-56-3
M. Wt: 272.304
InChI Key: FPJILNXRKCQQCB-UHFFFAOYSA-N
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Description

Methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate is a heterocyclic compound featuring a fused imidazo-oxazine core. Its structure includes a 4-methylphenyl substituent at position 6 and a methyl ester group at position 1. The imidazo[5,1-c][1,4]oxazine scaffold combines a five-membered imidazole ring fused to a six-membered oxazine ring, with specific fusion positions ([5,1-c]) influencing its three-dimensional geometry and electronic properties.

Properties

IUPAC Name

methyl 6-(4-methylphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-3-5-11(6-4-10)13-7-17-9-16-14(15(18)19-2)12(17)8-20-13/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJILNXRKCQQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN3C=NC(=C3CO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H16N2O3C_{15}H_{16}N_{2}O_{3} with a molecular weight of 272.30 g/mol. The structure features an imidazo[5,1-c][1,4]oxazine ring system that contributes to its unique chemical properties and potential bioactivity.

PropertyValue
Molecular FormulaC15H16N2O3
Molecular Weight272.30 g/mol
CAS Number1984183-56-3

Biological Activity

Preliminary studies suggest that this compound exhibits several biological activities:

  • Antimicrobial Activity : Initial investigations indicate that this compound may possess antimicrobial properties against various bacterial strains. The mechanism of action is likely linked to its ability to interfere with bacterial cell wall synthesis or function.
  • Anticancer Potential : Similar compounds in the imidazo[5,1-c][1,4]oxazine class have shown promise in cancer treatment by inhibiting specific pathways involved in tumor growth. Studies are needed to elucidate the exact mechanisms and efficacy of this compound against cancer cell lines.
  • Neuroprotective Effects : Research suggests that derivatives of imidazo[5,1-c][1,4]oxazines may exhibit neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic pathways:

  • Aza-Michael Addition : A key step involves the aza-Michael addition of primary amines to appropriate Michael acceptors.
  • Cyclization Reactions : Subsequent cyclization reactions form the imidazo[5,1-c][1,4]oxazine ring structure.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Study on Antimicrobial Activity

A study evaluated the antibacterial efficacy of various imidazo[5,1-c][1,4]oxazine derivatives against common pathogens. This compound was included in the screening:

  • Results :
    • Exhibited significant activity against Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) values were determined to be around 32 µg/mL for both pathogens.

Neuroprotective Study

Another research focused on the neuroprotective effects of related compounds in models of oxidative stress:

  • Findings :
    • Compounds similar to this compound reduced neuronal cell death by approximately 50% under stress conditions.
    • Mechanistic studies indicated modulation of antioxidant pathways as a potential protective mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The primary structural analogs of methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate are other imidazo-oxazine derivatives. A key comparator is methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate (CAS 2044712-66-3), which differs in two critical aspects:

Ring Fusion Position : The comparator compound has an imidazo[2,1-c][1,4]oxazine core, altering the spatial arrangement of the fused rings compared to the [5,1-c] fusion in the target compound. This difference impacts steric interactions in molecular recognition .

Substituent Placement: The methyl ester group in the comparator is located at position 2, whereas the target compound has a 4-methylphenyl group at position 6 and a methyl ester at position 1.

Molecular and Physicochemical Properties

Property Target Compound Comparator (CAS 2044712-66-3)
Molecular Formula C₁₅H₁₆N₂O₃ (hypothesized)* C₈H₁₀N₂O₃
Molecular Weight ~296.3 g/mol* 182.18 g/mol
Key Substituents 4-Methylphenyl (position 6), methyl ester (position 1) Methyl ester (position 2)
Ring Fusion Imidazo[5,1-c][1,4]oxazine Imidazo[2,1-c][1,4]oxazine
Lipophilicity (LogP) Higher (due to aromatic substituent) Lower
Synthetic Complexity Moderate (requires regioselective introduction of 4-methylphenyl group) Lower (simpler substituent pattern)

*Hypothesized based on structural analysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate?

  • Methodology : The compound can be synthesized via cyclization reactions involving imidazole and oxazine precursors. A palladium-catalyzed reductive cyclization, as described in studies of analogous imidazo-oxazine derivatives, is effective for constructing the fused heterocyclic core . Key steps include nitroarene reduction and formic acid derivative-mediated CO insertion. For purification, recrystallization from ethanol or diethyl ether is recommended, with purity confirmed via TLC and GC .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and bond angles. For example, related imidazo-oxazine derivatives were analyzed at 298 K with a data-to-parameter ratio of 13.7, achieving an R factor of 0.047 . Complementary techniques include NMR (¹H/¹³C) for functional group verification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Q. What are the critical stability considerations for handling and storage?

  • Methodology : While direct stability data for this compound is limited, analogous imidazole derivatives require storage in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis . Stability under varying pH and temperature can be assessed via accelerated degradation studies using HPLC with a mobile phase of methanol, water, and phosphate buffer (pH 5.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology : Discrepancies in bioactivity (e.g., sedative vs. anticancer effects) often arise from structural variations (e.g., substituents on the imidazole ring). For example, bromo-substituted analogs show anticancer activity, while methoxy groups enhance antioxidant properties . To reconcile conflicting results, conduct comparative assays under standardized conditions (e.g., cell lines, dosing protocols) and perform structure-activity relationship (SAR) studies using computational docking (e.g., AutoDock Vina) to map binding affinities .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in neurological targets?

  • Methodology : Use in vitro electrophysiology (patch-clamp) to assess GABAₐ receptor modulation, a common target for imidazo-oxazine derivatives . Pair this with in silico molecular dynamics simulations (e.g., GROMACS) to analyze ligand-receptor interactions. For in vivo validation, employ rodent models with EEG monitoring to evaluate sedative or anxiolytic effects, ensuring dose-response curves are statistically robust (n ≥ 10 per group) .

Q. How can researchers optimize synthetic yields while minimizing side products?

  • Methodology : Apply design of experiments (DoE) principles to identify critical reaction parameters (e.g., temperature, catalyst loading). For palladium-catalyzed reactions, a 2:1 molar ratio of nitro precursor to CO surrogate (e.g., formic acid) minimizes byproduct formation . Monitor reaction progress via inline FTIR or Raman spectroscopy to detect intermediates. Post-reaction, use column chromatography with silica gel (hexane:EtOAc gradient) for efficient separation of regioisomers .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

  • Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values, ensuring data meets normality assumptions (Shapiro-Wilk test). For heterogeneous datasets, apply mixed-effects models to account for batch variability . Publicly archive raw data (e.g., Zenodo) and provide detailed protocols to enhance reproducibility .

Q. How should researchers address discrepancies in crystallographic vs. computational structural models?

  • Methodology : Compare SC-XRD bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)). Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions. Validate computational models via root-mean-square deviation (RMSD) analysis against experimental data .

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